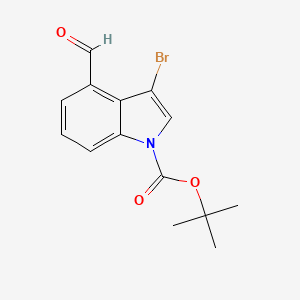

tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate

Vue d'ensemble

Description

“tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Synthesis Analysis

The synthesis of indole derivatives like “tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate” often starts from commercially available indoles . The Vilsmeier formylation of the indole at the 3-position gives a compound which is then converted to an N-Boc derivative. The aldehyde group of this derivative is reduced to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride to get another compound. Introduction of a formyl group into the 4-position of this compound is done by using n-BuLi as a base and DMF as an electrophile .Molecular Structure Analysis

The molecular formula of “tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate” is C14H14BrNO3 . Its average mass is 324.170 Da and its monoisotopic mass is 323.015686 Da .Chemical Reactions Analysis

Indole derivatives are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi . They are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .Applications De Recherche Scientifique

Synthesis of Alkaloid Derivatives

Indole derivatives are integral in synthesizing various alkaloids, which are naturally occurring organic compounds mostly found in plants. They often have pharmacological effects and can be used as medications or recreational drugs . Tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate serves as a precursor in the synthesis of these compounds due to its reactive formyl group, which is essential for building complex structures found in alkaloids.

Anticancer Applications

The indole ring system is prevalent in compounds with anticancer properties. The formyl group in tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate can undergo various chemical reactions to create new molecules that can be tested for their ability to inhibit the growth of cancer cells .

Antimicrobial Agents

Indole derivatives have been studied for their potential use as antimicrobial agents. The structural complexity of tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate allows for the synthesis of novel compounds that can be evaluated for their effectiveness against various microbial strains .

Treatment of Disorders

Research has shown that indole derivatives can play a role in treating different types of disorders in the human body. The versatility of tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate in chemical synthesis makes it a valuable starting material for developing new therapeutic agents .

Anti-inflammatory and Analgesic Properties

Indole derivatives are known to exhibit anti-inflammatory and analgesic properties. By modifying tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate , researchers can create new compounds to study these effects further and potentially develop new pain-relief medications .

Enzyme Inhibition

Some indole derivatives act as enzyme inhibitors, which can be useful in treating diseases where enzyme activity is a contributing factor. The formyl group in tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate is a functional handle that can be used to introduce additional groups necessary for enzyme binding and inhibition .

Propriétés

IUPAC Name |

tert-butyl 3-bromo-4-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-10(15)12-9(8-17)5-4-6-11(12)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTUNHJGXRGWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride](/img/structure/B1441133.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)

![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1441146.png)

![4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B1441149.png)